

Quantum chemical calculations on 2-Amino-4-bromobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzaldehyde

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A Comparative Guide to the Quantum Chemical Properties of **2-Amino-4-bromobenzaldehyde** and its Isomer

In the landscape of pharmaceutical and materials science research, a profound understanding of molecular properties is paramount for the design and synthesis of novel compounds. This guide presents a comparative analysis of the quantum chemical properties of **2-Amino-4-bromobenzaldehyde** and its structural isomer, 2-Amino-5-bromobenzaldehyde. Due to a notable absence of published quantum chemical calculations for **2-Amino-4-bromobenzaldehyde**, this comparison leverages comprehensive theoretical and experimental data available for the 2-Amino-5-bromobenzaldehyde isomer as a benchmark. This approach allows for an insightful exploration of how the positional change of the bromine substituent influences the geometric, vibrational, and electronic characteristics of the molecule.

This guide is intended for researchers, scientists, and drug development professionals, providing a structured comparison of experimental data and theoretical calculations to facilitate a deeper understanding of these important chemical entities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For the acquisition of ^1H NMR spectra of **2-Amino-4-bromobenzaldehyde**, the sample was dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) serving as an internal standard. The spectrum was recorded on a 400 MHz spectrometer.

The experimental ^1H and ^{13}C NMR data for 2-Amino-5-bromobenzaldehyde were obtained using a 400 MHz and 100 MHz spectrometer, respectively, with the sample dissolved in CDCl_3 .

Infrared (IR) Spectroscopy:

The IR spectrum for 2-Amino-5-bromobenzaldehyde was recorded using an Attenuated Total Reflectance (ATR) method, with the spectral data collected across a range of $4000\text{--}400\text{ cm}^{-1}$.

Computational Methodology

The theoretical calculations for 2-Amino-5-bromobenzaldehyde were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely recognized for its reliability in predicting the geometric, vibrational, and electronic properties of organic molecules. The calculations encompassed geometry optimization, vibrational frequency analysis, and the determination of electronic properties such as the HOMO-LUMO energy gap and dipole moment.

Data Presentation

Table 1: Comparison of Experimental Data

Property	2-Amino-4-bromobenzaldehyde	2-Amino-5-bromobenzaldehyde
Melting Point ($^{\circ}\text{C}$)	85	74-76[1]
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	9.77 (s, 1H), 7.72-7.73 (d, 1H), 7.38-7.42 (dd, 1H), 7.23 (bs, 2H), 6.72-6.75 (d, 1H)	9.79 (s, 1H), 7.58 (d, $J = 2.4$, 1H), 7.37 (dd, $J = 8.8, 2.3$, 1H), 6.56 (d, $J = 8.8$, 1H), 6.14 (br s, 2H)[1]
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	Not Available	192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4[1]
IR (ATR, cm^{-1})	Not Available	3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185[1]

Table 2: Theoretical vs. Experimental Vibrational Frequencies for 2-Amino-5-bromobenzaldehyde

Vibrational Mode	Theoretical (B3LYP/6-311++G(d,p)) (cm ⁻¹)	Experimental (ATR) (cm ⁻¹)[1]	Assignment
N-H Stretch	Data not explicitly provided in search results	3424, 3322	Asymmetric & Symmetric Stretch
C=O Stretch	Data not explicitly provided in search results	1649	Aldehyde Carbonyl Stretch
C=C Stretch	Data not explicitly provided in search results	1614, 1545	Aromatic Ring Stretch
C-N Stretch	Data not explicitly provided in search results	1311	Amino Group Stretch
C-Br Stretch	Data not explicitly provided in search results	Not explicitly assigned	Carbon-Bromine Stretch

Note: Specific theoretical vibrational frequencies for 2-Amino-5-bromobenzaldehyde were not available in the provided search results. The table structure is provided for when such data becomes available.

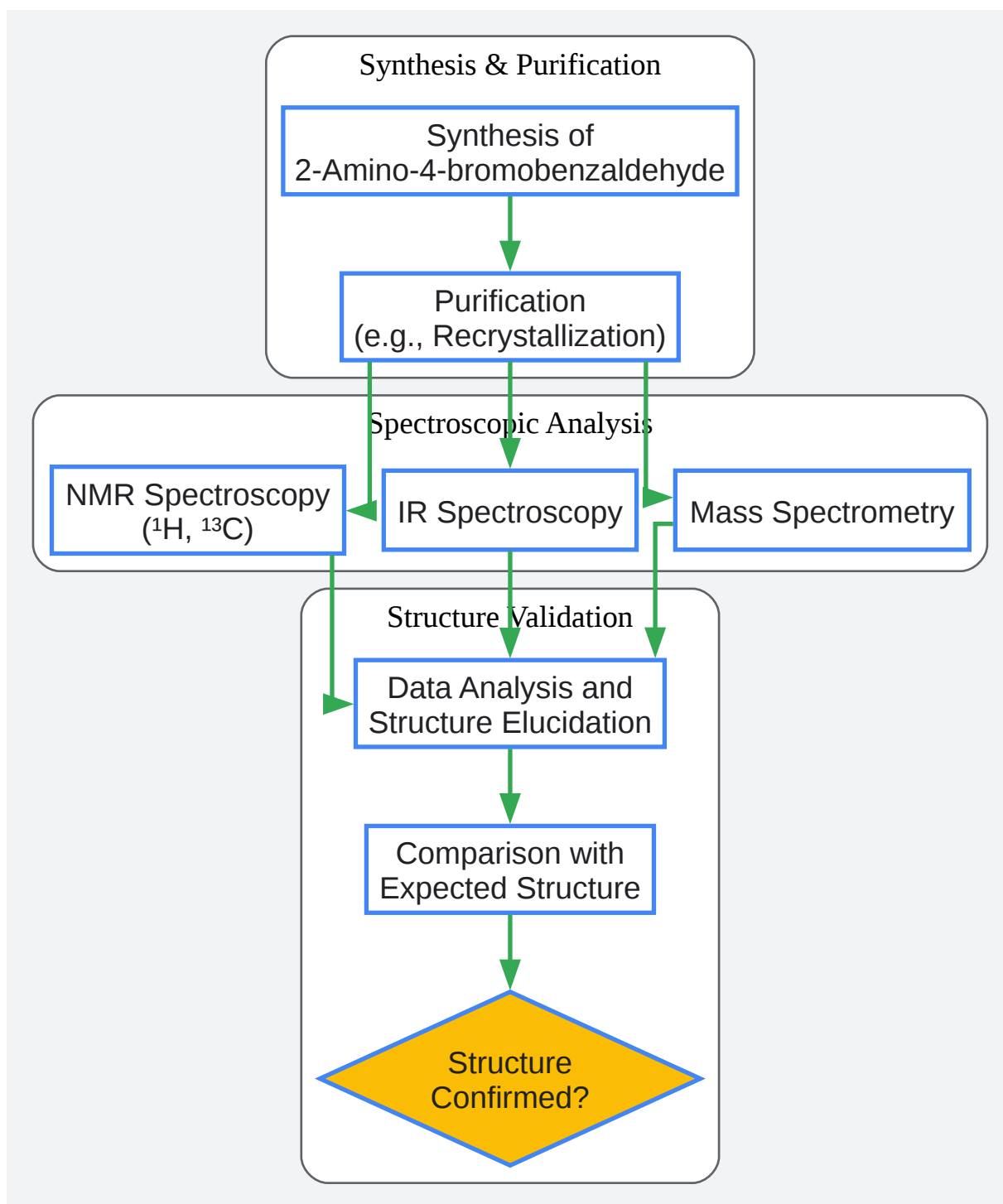
Table 3: Calculated Electronic Properties of 2-Amino-5-bromobenzaldehyde

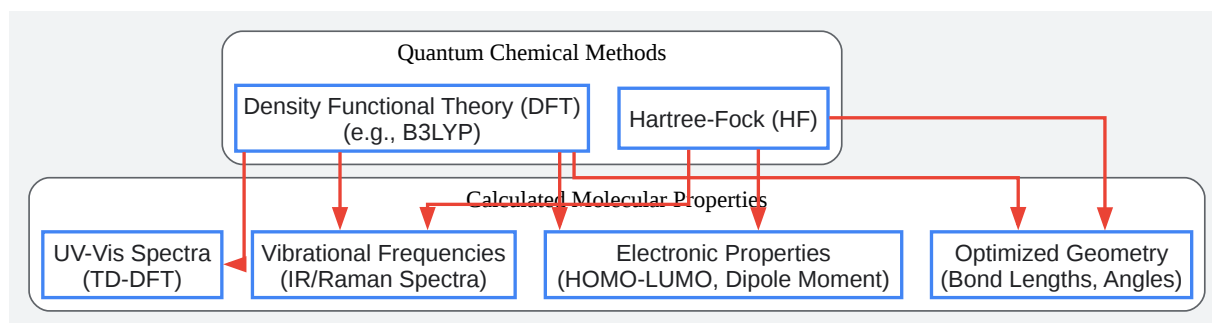
Property	Value
HOMO Energy (eV)	Data not explicitly provided in search results
LUMO Energy (eV)	Data not explicitly provided in search results
HOMO-LUMO Gap (eV)	Data not explicitly provided in search results
Dipole Moment (Debye)	Data not explicitly provided in search results

Note: Specific calculated electronic properties for 2-Amino-5-bromobenzaldehyde were not available in the provided search results. The table structure is provided for when such data becomes available.

Visualization of Computational Workflows

To elucidate the processes involved in quantum chemical calculations, the following diagrams illustrate a typical experimental workflow and the logical relationships between different computational methods.





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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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